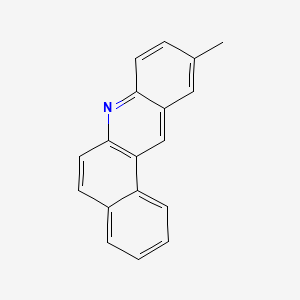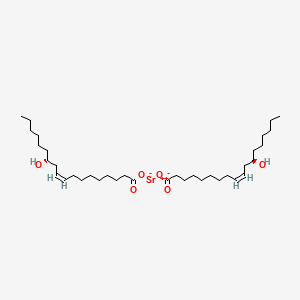
Strontium diricinoleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Strontium diricinoleate is a chemical compound formed by the combination of strontium ions and ricinoleic acid Ricinoleic acid is a monounsaturated omega-9 fatty acid derived from castor oil
準備方法
Synthetic Routes and Reaction Conditions: Strontium diricinoleate can be synthesized through a reaction between strontium hydroxide and ricinoleic acid. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the reactants. The general reaction is as follows:
Sr(OH)2+2C18H34O3→Sr(C18H33O3)2+2H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where strontium hydroxide and ricinoleic acid are mixed under controlled conditions. The reaction mixture is heated to facilitate the reaction, and the product is then purified through filtration and drying processes.
化学反応の分析
Types of Reactions: Strontium diricinoleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form strontium carbonate and other oxidation products.
Reduction: Under certain conditions, this compound can be reduced to form strontium metal and ricinoleic acid derivatives.
Substitution: The strontium ion in this compound can be substituted with other metal ions, leading to the formation of different metal ricinoleates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Metal salts like calcium chloride or magnesium sulfate can facilitate substitution reactions.
Major Products:
Oxidation: Strontium carbonate and various organic oxidation products.
Reduction: Strontium metal and ricinoleic acid derivatives.
Substitution: Different metal ricinoleates depending on the substituting metal ion.
科学的研究の応用
Strontium diricinoleate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other strontium compounds and as a catalyst in certain chemical reactions.
Medicine: The compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent for bone-related disorders.
Industry: this compound is used in the production of lubricants, coatings, and as an additive in various industrial processes.
作用機序
The mechanism of action of strontium diricinoleate involves the interaction of strontium ions with biological molecules. Strontium ions can replace calcium ions in bone tissue, leading to increased bone density and strength. The ricinoleic acid component may also contribute to anti-inflammatory and antimicrobial effects, enhancing the overall therapeutic potential of the compound.
類似化合物との比較
Strontium ranelate: Used in the treatment of osteoporosis, it has a similar mechanism of action involving the replacement of calcium ions in bone tissue.
Strontium citrate: Another strontium compound used for bone health, with similar applications but different chemical properties.
Strontium chloride: Commonly used in pyrotechnics and as a precursor for other strontium compounds.
Uniqueness: Strontium diricinoleate is unique due to the presence of ricinoleic acid, which imparts additional biological activities such as anti-inflammatory and antimicrobial effects. This makes it a promising candidate for various medical and industrial applications.
特性
CAS番号 |
74563-70-5 |
|---|---|
分子式 |
C36H66O6Sr |
分子量 |
682.5 g/mol |
IUPAC名 |
strontium;(Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/2C18H34O3.Sr/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1 |
InChIキー |
QVFDRFNFMDYLGL-GNNYBVKZSA-L |
異性体SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Sr+2] |
正規SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Sr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


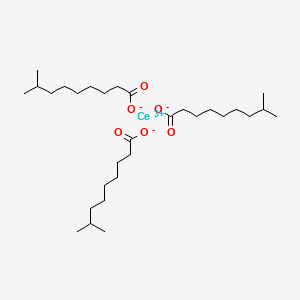

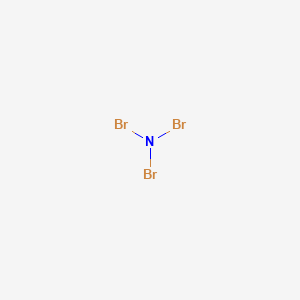

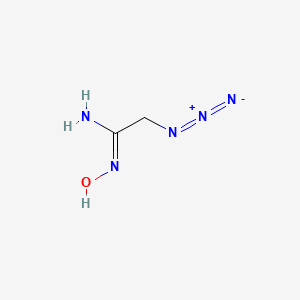
![[(1R,4S,5S,6S,7S,9R,10S,11S,12S,13S)-2-(benzoyloxymethyl)-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] 4-acetyloxybenzoate](/img/structure/B15176737.png)
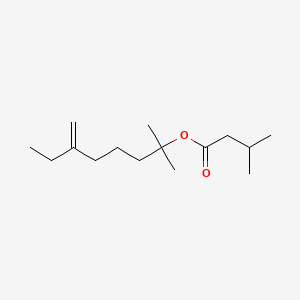
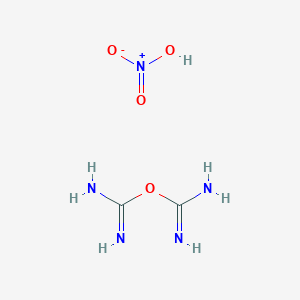
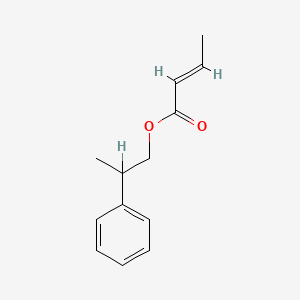



![3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B15176777.png)
